![molecular formula C9H7F3O3 B573126 3-Methoxy-2-(trifluoromethyl)benzoic acid CAS No. 1214384-93-6](/img/structure/B573126.png)
3-Methoxy-2-(trifluoromethyl)benzoic acid
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Overview
Description
“3-Methoxy-2-(trifluoromethyl)benzoic acid” is a chemical compound with the CAS Number: 1214384-93-6 . It has a molecular weight of 220.15 . The IUPAC name for this compound is 3-methoxy-2-(trifluoromethyl)benzoic acid .
Molecular Structure Analysis
The InChI code for “3-Methoxy-2-(trifluoromethyl)benzoic acid” is 1S/C9H7F3O3/c1-15-6-4-2-3-5 (8 (13)14)7 (6)9 (10,11)12/h2-4H,1H3, (H,13,14) .
Scientific Research Applications
Asymmetric Reduction Catalyst
3-Methoxy-2-(trifluoromethyl)benzoic acid serves as a catalyst in asymmetric reductions. Specifically, it is used in the Corey-Bakshi-Shibata oxazaborolidine catalysis for the enantioselective reduction of prochiral ketones. This application is crucial in the synthesis of chiral compounds with high optical purity .
Synthesis of 1,3,4-Oxadiazole Derivatives
Researchers have employed 3-Methoxy-2-(trifluoromethyl)benzoic acid in the synthesis of 1,3,4-oxadiazole derivatives containing a 2-fluoro-4-methoxy moiety. These derivatives exhibit diverse biological activities and are of interest in medicinal chemistry .
Safety And Hazards
The safety information available indicates that “3-Methoxy-2-(trifluoromethyl)benzoic acid” has a GHS07 pictogram and a signal word of "Warning" . It’s recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is advised .
properties
IUPAC Name |
3-methoxy-2-(trifluoromethyl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O3/c1-15-6-4-2-3-5(8(13)14)7(6)9(10,11)12/h2-4H,1H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOBKAUNYVVOXMY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1C(F)(F)F)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxy-2-(trifluoromethyl)benzoic acid |
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